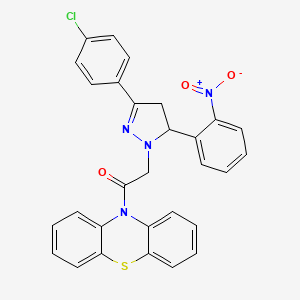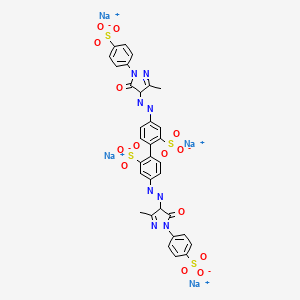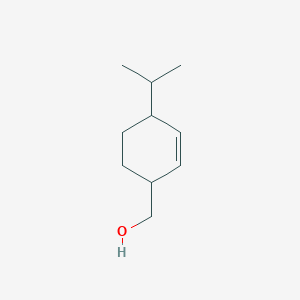
10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)-: is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a phenothiazine core, substituted with a pyrazole ring and various functional groups, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- typically involves multi-step organic reactionsKey reagents such as chloroacetyl chloride and triethylamine are often used in the initial steps, with subsequent reactions involving various catalysts and solvents to achieve the desired substitutions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenothiazine ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its structural complexity and functional groups.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antipsychotic, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, it is utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. The pyrazole ring and other functional groups can modulate enzyme activity, leading to alterations in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine with antiemetic and antihistamine properties.
Thioridazine: Known for its antipsychotic effects.
Uniqueness: 10H-Phenothiazine, 10-((3-(4-chlorophenyl)-4,5-dihydro-5-(2-nitrophenyl)-1H-pyrazol-1-yl)acetyl)- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the pyrazole ring and nitro group differentiates it from other phenothiazine derivatives, potentially leading to novel applications and mechanisms of action .
Eigenschaften
| 78807-76-8 | |
Molekularformel |
C29H21ClN4O3S |
Molekulargewicht |
541.0 g/mol |
IUPAC-Name |
2-[5-(4-chlorophenyl)-3-(2-nitrophenyl)-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C29H21ClN4O3S/c30-20-15-13-19(14-16-20)22-17-26(21-7-1-2-8-23(21)34(36)37)32(31-22)18-29(35)33-24-9-3-5-11-27(24)38-28-12-6-4-10-25(28)33/h1-16,26H,17-18H2 |
InChI-Schlüssel |
LOZQWNUKZJWQOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)

